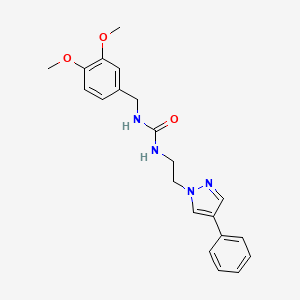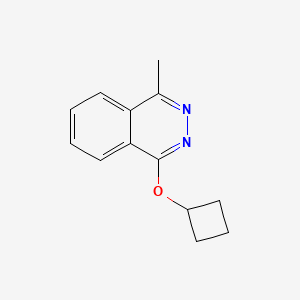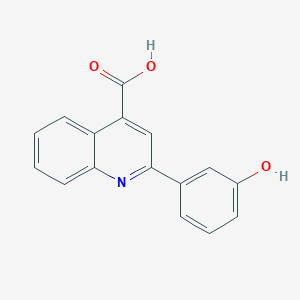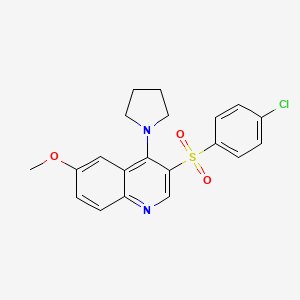![molecular formula C22H27N3O5S B2689492 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097890-65-6](/img/structure/B2689492.png)
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule. It contains a 1,4-benzodioxine-6-sulfonyl group and a piperidin-4-ylmethyl group attached to a hexahydrocinnolin-3-one core .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-benzodioxine ring, a piperidine ring, and a cinnoline ring .Chemical Reactions Analysis
Without specific context or conditions, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the sulfonyl, piperidine, and cinnoline groups .Applications De Recherche Scientifique
Antimicrobial Activities
Research has identified derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine with significant antimicrobial properties. These compounds have been synthesized and tested against bacterial and fungal pathogens affecting tomato plants, showing potent activities compared to standard drugs (Vinaya et al., 2009). The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy.
Enzyme Inhibition and Metabolic Fate
Studies on synthetic cannabinoid receptor agonists, such as quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate and its derivatives, have contributed to understanding their metabolic fate, including enzymatic hydrolysis and the involvement of various cytochrome P450 isozymes in their metabolism. This research aids in identifying toxicological screening targets and predicting possible drug interactions (Richter et al., 2021; Richter et al., 2022).
Chemical Synthesis Methods
The field of chemical synthesis has seen the application of derivatives in the synthesis of complex molecules. For instance, the nucleophile-promoted alkyne-iminium ion cyclizations involving (E)-1-Benzyl-3-(1-iodoethylidene)piperidine showcase the utility of such derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Arnold et al., 2003).
Molecular Modeling and Drug Design
The synthesis and characterization of Schiff base derived from sulfamerazine indicate the role of such derivatives in antimicrobial activity and drug design, supported by molecular modeling studies to understand the interactions at the molecular level (Othman et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLZEUOWJSMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)

![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)





![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)
![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)